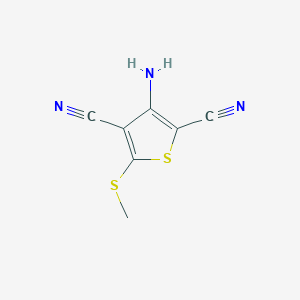
2,4-Dicyano-3-amino-5-methylthiothiophene
Cat. No. B1638276
M. Wt: 195.3 g/mol
InChI Key: XKPNQVGLLYSYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04994485
Procedure details


A concentrated solution of 50 g of KOH in approximately 30 ml of water is slowly added dropwise to a solution of 26.5 g of malonic acid dinitrile in approximately 250 ml of dimethyl formamide to which 45 ml of carbon disulphide have been added. During the addition the mixture is stirred and kept at a temperature of 0°-10° C. by cooling. After 10 minutes, 60.0 g of methyl iodide are slowly added dropwise while stirring and cooling and then, after 30 minutes, 30.5 g of chloroacetonitrile. The cooling bath is removed and 4.0 g of powdered KOH are added, the temperature of the reaction mixture rising to approximately 42° C. After stirring for another hour at 30°-35°° C., 600 ml of water and 100 ml of diethyl ether are added, after which the formed precipitate is sucked off, washed successively with water, isopropyl alcohol and diethyl ether, and dried. The desired product is obtained in a yield of 54.5 g and sublimates at 260° C.






Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([C:6]#[N:7])[C:4]#[N:5].[CH3:8]I.Cl[CH2:11][C:12]#[N:13].[C:14](=[S:16])=[S:15]>O.CN(C)C=O>[CH3:8][S:15][C:14]1[S:16][C:11]([C:12]#[N:13])=[C:6]([NH2:7])[C:3]=1[C:4]#[N:5] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
26.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#N)C#N
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
30.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
have been added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at a temperature of 0°-10° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
4.0 g of powdered KOH are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to approximately 42° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for another hour at 30°-35°° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
, 600 ml of water and 100 ml of diethyl ether are added
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with water, isopropyl alcohol and diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

